molecular formula C5H9NO B6209575 (5R)-5-methylpyrrolidin-3-one CAS No. 2705536-72-5

(5R)-5-methylpyrrolidin-3-one

Cat. No.: B6209575
CAS No.: 2705536-72-5
M. Wt: 99.1
InChI Key:
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Description

(5R)-5-methylpyrrolidin-3-one is a chiral compound with a pyrrolidinone ring structure. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-methylpyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-methyl-2-pyrrolidinone using reducing agents like lithium aluminum hydride or sodium borohydride. Another approach involves the cyclization of 4-methylaminobutyric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 5-methyl-2-pyrrolidinone. This method is favored due to its efficiency and scalability. The reaction is typically carried out in the presence of a palladium or platinum catalyst under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactams or carboxylic acids.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces lactams or carboxylic acids.

    Reduction: Yields amine derivatives.

    Substitution: Results in N-substituted pyrrolidinones.

Scientific Research Applications

(5R)-5-methylpyrrolidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-5-methylpyrrolidin-3-one depends on its specific application. In pharmaceuticals, it often acts as a chiral intermediate, influencing the stereochemistry of the final product. Its molecular targets and pathways vary based on the functional groups introduced during synthesis.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-methylpyrrolidin-3-one: The enantiomer of (5R)-5-methylpyrrolidin-3-one, with similar chemical properties but different biological activities.

    2-pyrrolidinone: A structurally related compound with a broader range of applications.

    N-methylpyrrolidinone: Another related compound used as a solvent and in organic synthesis.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry can significantly influence the biological activity and properties of the final products.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-methylpyrrolidin-3-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-2-pentanone", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "potassium carbonate", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-pentanone to oxime using hydroxylamine hydrochloride and sodium hydroxide in water.", "Step 2: Acidification of the oxime with acetic acid to form the corresponding hydroxylamine salt.", "Step 3: Conversion of the hydroxylamine salt to the corresponding N-oxide using hydrogen peroxide and acetic acid in water.", "Step 4: Reduction of the N-oxide to the amine using zinc and acetic acid in methanol.", "Step 5: Cyclization of the amine to form (5R)-5-methylpyrrolidin-3-one using potassium carbonate in ethyl acetate.", "Step 6: Purification of the product using sodium chloride, sodium sulfate, and magnesium sulfate." ] }

CAS No.

2705536-72-5

Molecular Formula

C5H9NO

Molecular Weight

99.1

Purity

95

Origin of Product

United States

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